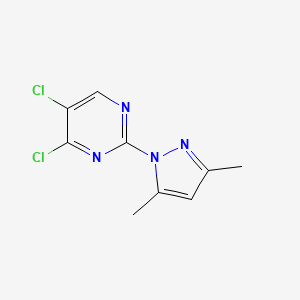

4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Description

Properties

Molecular Formula |

C9H8Cl2N4 |

|---|---|

Molecular Weight |

243.09 g/mol |

IUPAC Name |

4,5-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-4-7(10)8(11)13-9/h3-4H,1-2H3 |

InChI Key |

IBSDLVABUGYIGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C(=N2)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of 4,5-Dichloropyrimidine with 3,5-Dimethyl-1H-pyrazole

The most straightforward and commonly employed synthetic route involves the nucleophilic aromatic substitution (S_NAr) of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole . This reaction typically proceeds in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to deprotonate the pyrazole and enhance nucleophilicity.

- Reactants: 4,5-dichloropyrimidine and 3,5-dimethyl-1H-pyrazole

- Solvent: DMF or DMSO

- Base: Potassium carbonate or sodium hydride

- Temperature: Elevated temperatures (80–120 °C)

- Reaction time: Several hours (typically 4–12 h)

The pyrazole nitrogen attacks the electrophilic carbon at the 2-position of the pyrimidine ring, displacing one chlorine atom and forming the desired 2-substituted product while retaining the chlorines at positions 4 and 5.

Yields: Reported yields for this reaction range from 70% to 90%, depending on the reaction scale and purification methods.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the nucleophilic substitution reactions involving pyrimidine derivatives and pyrazoles. This method offers reduced reaction times and often improved yields.

- Microwave reactor temperature: 80–100 °C

- Reaction time: 30 minutes to 2 hours

- Base: Cesium carbonate or potassium carbonate

- Solvent: Polar aprotic solvents like DMF or DMSO

Microwave-assisted heating enhances the nucleophilicity of the pyrazole and the electrophilicity of the pyrimidine ring, promoting efficient substitution at the 2-position.

Chlorination Selectivity and Reaction Control

Selective chlorination of pyrimidine intermediates is critical to obtain the 4,5-dichloro substitution pattern. Phosphorus oxychloride is the reagent of choice, and reaction conditions such as temperature and time are optimized to avoid over-chlorination or side reactions.

Table 1: Chlorination Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl_3) | Commonly used for pyrimidine chlorination |

| Catalyst | Dimethylformamide (DMF) | Catalyzes chlorination |

| Temperature | 80–110 °C | Controlled to avoid decomposition |

| Reaction time | 3–6 hours | Monitored for selective dichlorination |

| Yield | 60–75% | Dependent on purity of starting materials |

Summary of Reported Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 4,5-dichloropyrimidine + 3,5-dimethyl-1H-pyrazole | DMF/DMSO, K2CO3, 80–120 °C, 4–12 h | 70–90 | Simple, direct, high yield | Requires pure starting materials |

| Multi-step synthesis with chlorination | Pyrimidinone intermediates | POCl_3, DMF, reflux; then substitution | 60–85 | Greater control over substitution | More steps, longer synthesis time |

| Microwave-assisted substitution | 2,4-dichloropyrimidine + pyrazole | Microwave, Cs2CO3, 80–100 °C, 30 min–2 h | 75–90 | Faster reaction, improved yields | Requires microwave reactor |

Research Findings and Analytical Data

- NMR Characterization: The product typically shows characteristic signals for the pyrazole methyl groups (singlets around δ 2.0 ppm) and aromatic pyrimidine protons (singlets or doublets in the δ 7.5–9.0 ppm range) in ^1H-NMR spectra.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine confirm product identity.

- Purity: Chromatographic purification (silica gel column chromatography) is standard to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions would depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways due to its unique structure.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

- 4,5-Dichloro-2-(trichloromethyl)pyrimidine (CAS RN: Not specified) Differs by replacing the pyrazole group with a trichloromethyl (-CCl₃) substituent. The trichloromethyl group enhances electrophilicity, making it more reactive toward nucleophilic attack compared to the dimethylpyrazole group in the target compound .

- This structural complexity may enhance bioavailability in pharmaceutical contexts .

Pyrazole-Containing Heterocycles

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine Replaces the pyrimidine core with a thiazolo[4,5-b]pyridine system.

- Ethyl 2-Amino Derivatives (e.g., Compound 27 in ) Features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold. The fused thiophene ring increases planarity and conjugation, which could enhance UV absorption or fluorescence properties compared to the simpler pyrimidine core .

Key Observations :

- Pyrimidine derivatives often undergo nucleophilic aromatic substitution (e.g., chlorine replacement with amines or thiols). The presence of electron-withdrawing groups (e.g., Cl) accelerates such reactions .

- Pyrazole moieties are typically introduced via cyclization or substitution reactions, as seen in and .

Physicochemical Properties

Notes:

Biological Activity

4,5-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazole rings, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

The molecular formula of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is with a molecular weight of 243.1 g/mol. Its CAS number is 2230408-66-7. The compound is characterized by the presence of two chlorine atoms on the pyrimidine ring and a dimethyl-substituted pyrazole moiety.

| Property | Value |

|---|---|

| CAS No. | 2230408-66-7 |

| Molecular Formula | C9H8Cl2N4 |

| Molecular Weight | 243.1 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis typically involves the reaction of 4,5-dichloropyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for producing compounds with potential therapeutic effects.

The biological activity of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been identified as an inhibitor of certain enzymes and receptors involved in various disease pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as COX-1 and COX-2, which play significant roles in inflammatory processes .

- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to pain and inflammation.

Pharmacological Applications

Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. In studies involving carrageenan-induced rat paw edema models, it demonstrated significant inhibition of edema comparable to standard anti-inflammatory drugs like diclofenac .

Case Study:

In a recent evaluation of pyrazole derivatives, compounds similar to 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine showed IC50 values ranging from to for COX inhibition, indicating potent anti-inflammatory activity with minimal ulcerogenic effects .

Comparison with Similar Compounds

The unique structure of 4,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine sets it apart from other heterocyclic compounds such as:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,5-Dichloroimidazole | Lacks pyrazole moiety | Antifungal |

| 2,4-Dichloropyrimidine | Similar pyrimidine structure | Antiviral |

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Activity: Research has shown that derivatives containing the pyrazolo[1,5-a]pyrimidine core exhibit selective cytotoxicity against cancer cell lines .

- Material Science Applications: The compound is being explored for its photophysical properties in developing new materials with unique functionalities .

Q & A

Q. Optimization Strategies :

- Temperature Control : Refluxing in ethanol or DMF improves reaction kinetics while minimizing side products .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances nucleophilic substitution efficiency .

- Purification : Recrystallization from DMF/EtOH (1:1) yields high-purity products .

How can crystallographic refinement tools like SHELXL and ORTEP-3 validate the molecular structure and intermolecular interactions of this compound?

Advanced

Methodology :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 293 K provides unit cell parameters and intensity data .

- Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 indicating high accuracy .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond distortions and intermolecular interactions (e.g., π-π stacking, H-bonding) .

Q. Key Parameters :

| Parameter | Value from | Ideal Range |

|---|---|---|

| R-factor | 0.052 | < 0.06 |

| Dihedral Angle (Pyrazole-Pyrimidine) | 15.04° | 10–20° |

What strategies resolve contradictions between computational predictions and experimental data regarding electronic properties?

Advanced

Case Study : DFT calculations may overestimate electron-withdrawing effects of chloro substituents.

Resolution Steps :

Benchmarking : Compare computed vs. experimental UV-Vis spectra to calibrate functional/basis sets .

Electron Density Maps : Use SC-XRD-derived Hirshfeld surfaces to validate charge distribution .

Solvent Effects : Include implicit solvent models (e.g., COSMO) in calculations to match experimental dipole moments .

What spectroscopic techniques reliably characterize the purity and structural integrity of this compound?

Basic

Essential Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole CH₃ at δ ~2.3 ppm; pyrimidine Cl at δ ~160 ppm) .

- FTIR : Detect functional groups (C-Cl stretch ~550 cm⁻¹; pyrimidine ring vibrations ~1600 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with < 3 ppm error) .

How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

Steric Effects :

- 3,5-Dimethyl groups on pyrazole hinder nucleophilic attack at the pyrimidine’s 2-position, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

Electronic Effects : - Electron-withdrawing Cl substituents activate the pyrimidine ring toward SNAr reactions but deactivate it in electrophilic substitutions.

Mitigation : Use microwave-assisted synthesis to overcome kinetic barriers in Suzuki-Miyaura couplings .

What are the common side reactions during synthesis, and how can they be mitigated?

Basic

Side Reactions :

- Over-chlorination : Excess POCl₃ leads to 2,4,5-trichloropyrimidine byproducts.

- Pyrazole Ring Opening : Acidic conditions hydrolyze the pyrazole’s N-N bond.

Mitigation : - Controlled Stoichiometry : Use 1.2 equivalents of PCl₅ to limit over-chlorination .

- Neutral pH : Buffer reactions with NaHCO₃ to stabilize the pyrazole ring .

What methodologies analyze the compound’s potential as a ligand in coordination chemistry?

Advanced

Approaches :

Stoichiometric Binding Studies : Titrate with metal salts (e.g., CuCl₂) and monitor UV-Vis shifts (e.g., d-d transitions) .

Single-Crystal Analysis : Resolve metal-ligand coordination geometry via SC-XRD (e.g., N^N chelation mode) .

DFT Calculations : Predict binding energies and frontier molecular orbitals for metal complexes .

How can high-throughput crystallographic pipelines enhance structural analysis of derivatives?

Advanced

Workflow :

Automated Data Collection : Use synchrotron radiation for rapid data acquisition (<5 min per crystal) .

SHELXC/D/E Pipeline : Automate phasing and refinement for multiple derivatives simultaneously .

Validation : CheckPLATON and CIF files for consistency in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.